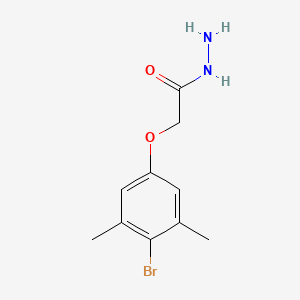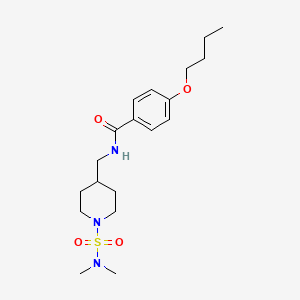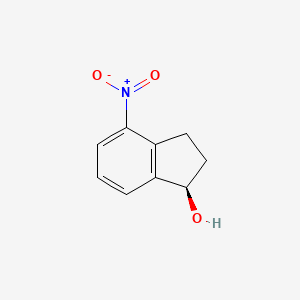
2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide” is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide” consists of a bromine atom (Br) attached to a benzene ring, which is further substituted with two methyl groups (CH3) and a phenoxyacetohydrazide group .Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibition Studies
Research has demonstrated that molecules bearing multiple functional groups, including 2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide, have significant potential in the field of antibacterial and enzyme inhibition. A study elaborated on the synthesis of N'-substituted benzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides, revealing their effectiveness in inhibiting bacterial growth and enzyme activity. These molecules were synthesized through a multi-step process starting from 2,4-dimethylphenol, converted to ethyl 2-(2,4-dimethylphenoxy)acetate, and then to 2-(2,4dimethylphenoxy) acetohydrazide. The target molecules showed promising antibacterial and anti-enzymatic activities, indicating their potential in developing new antibacterial agents and enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).
Synthesis and Spectral Analysis
Another study focused on the synthesis and spectral analysis of related compounds, showcasing the process of creating molecules with potential pharmacological applications. The synthesis involved the creation of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, which were analyzed for their antibacterial and lipoxygenase inhibitory activities. The research underlined the importance of structural analysis through IR, 1H-NMR, and EIMS to understand the molecules' properties and potential applications in pharmacology, particularly in targeting bacterial infections and inflammation (S. Rasool et al., 2016).
Advanced Material Science Applications
In addition to pharmaceutical research, compounds related to 2-(4-Bromo-3,5-dimethylphenoxy)acetohydrazide are explored in material science, such as the development of novel chemosensors and photocatalysts. For instance, research into titanium dioxide-mediated photocatalysis has shown how related compounds can be degraded, suggesting applications in environmental remediation and the design of efficient photocatalytic materials. This highlights the compound's relevance in developing new materials for environmental protection and sustainable chemistry (W. Bahnemann et al., 2007).
Safety and Hazards
Safety data indicates that this compound should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin or eyes. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-6-3-8(4-7(2)10(6)11)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWHVMHNGOTJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2963968.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2963970.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)

![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)

![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)
